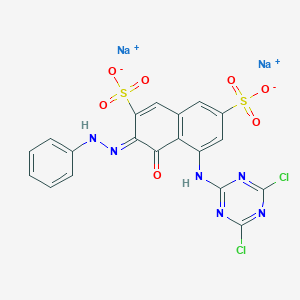
C.I. Reactive red 2
概要
説明
C.I. Reactive Red 2 is a triazine-based azo dye . It is used in various applications such as diagnostic assay manufacturing, hematology, and histology .
Synthesis Analysis
The synthesis of C.I. Reactive Red 2 has been analyzed in various studies. For instance, Nayar and Freeman (2008) analyzed the commercial and hydrolyzed forms of six reactive dyes including C.I. Reactive Red 2 using negative ion fast atom bombardment (FAB) and negative ion electrospray (ES) mass spectrometry .Molecular Structure Analysis
The molecular structure of C.I. Reactive Red 2 is complex. Its linear formula is C44H24Cl2N14O20S6Na6, and it has a molecular weight of 1469.98 .Chemical Reactions Analysis
The oxidative degradation of C.I. Reactive Red 2 by hydroxyl radicals generated by H2O2 and Fe2+ has been studied in aqueous acidic media . The effects of different parameters like initial concentration of dye, H2O2, Fe2+, pH of the solution, and reaction temperature on the oxidation process have been studied .Physical And Chemical Properties Analysis
C.I. Reactive Red 2 appears as a powder or granules, and it is soluble in ethanol/water at 1 mg/mL . Its dye content is ≥50% .科学的研究の応用
Electrochemical Degradation : Song et al. (2010) investigated the electrochemical degradation of C.I. Reactive Red 195, a similar azo dye, in an aqueous solution using Ti/SnO2–Sb/PbO2 electrodes. They studied the impact of current density, initial pH, dye concentration, and the addition of NaCl on mineralization efficiency, suggesting a pathway for anodic oxidation in aqueous solutions (Song et al., 2010).
Photocatalysis Coupled with Water Jet Cavitation : Wang, Jia, and Wang (2011) examined the decolorization of C.I. Reactive Red 2 using TiO2 photocatalysis coupled with water jet cavitation. Their study showed a significant increase in degradation efficiency, indicating a synergistic effect between photocatalysis and water jet cavitation (Wang et al., 2011).
Adsorption Behavior on Activated Carbon : Al-Degs et al. (2008) investigated the adsorption behavior of C.I. Reactive Red 4 and other reactive dyes on activated carbon. They found high adsorption capacities for these dyes and explored the effects of solution pH, ionic strength, and temperature on adsorption behavior (Al-Degs et al., 2008).
Ultrasound and Photocatalysis : Wu and Yu (2009) elucidated the decolorization of C.I. Reactive Red 2 in various systems, including ultrasound (US), US/TiO2, UV/TiO2, and UV/US/TiO2. They examined the effects of TiO2 dosage, pH, and temperature on the decolorization rate (Wu & Yu, 2009).
Homogeneous Catalytic Ozonation : Wu, Kuo, and Chang (2008) studied the decolorization of C.I. Reactive Red 2 by homogeneous catalytic ozonation using metallic ions in a bubble column reactor. They evaluated the effects of pH and catalyst dosage on decolorization rates, suggesting radical-type mechanisms in the catalytic ozonation systems (Wu et al., 2008).
Electrocoagulation Method : Şengil, Özacar, and ÖMüRLü (2004) investigated the removal of color from wastewater containing C.I. reactive red 124 (similar to C.I. Reactive Red 2) using electrocoagulation. They explored the effects of initial pH, electrolysis time, dye concentration, conductivity, and current density on color removal (Şengil et al., 2004).
Safety And Hazards
将来の方向性
Future research could focus on improving the efficiency of C.I. Reactive Red 2 decolorization. For instance, the sol–gel method was used to synthesize nano-scale In2TiO5 with a large specific area, which showed promising results in the photodegradation and adsorption efficiency of C.I. Reactive Red 2 .
特性
IUPAC Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDJOJCYUSIEY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N6Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6522-86-7 (Parent) | |
| Record name | C.I. Reactive Red 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10889666, DTXSID70924123 | |
| Record name | C.I. Reactive Red 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Reactive red 2 | |
CAS RN |
17804-49-8, 106740-69-6, 12226-03-8 | |
| Record name | C.I. Reactive Red 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Reactive Red 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




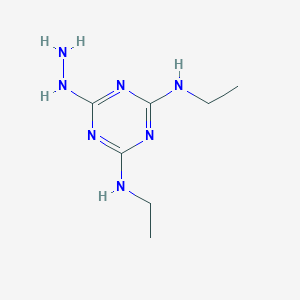
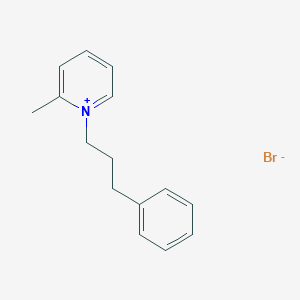
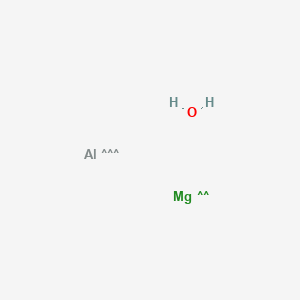
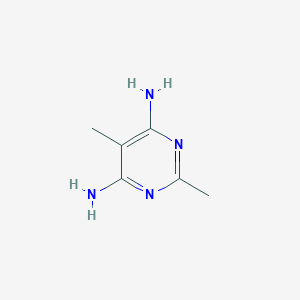
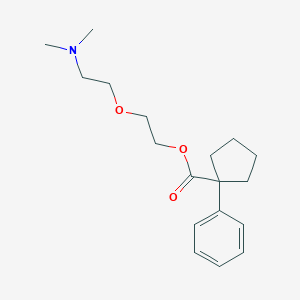
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)

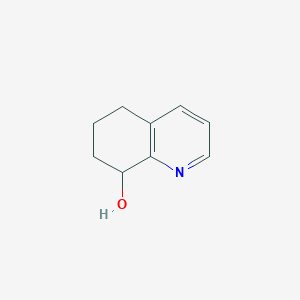
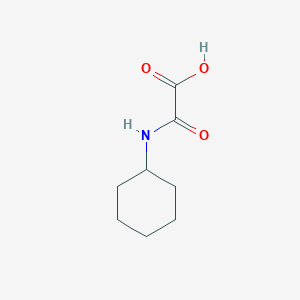
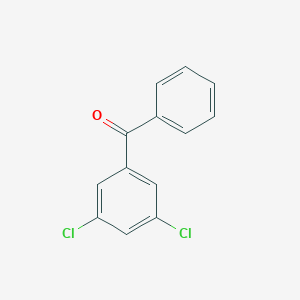
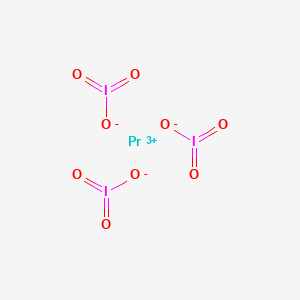
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)